molecular formula C7H8O B580147 M-Cresol-D7 CAS No. 202325-51-7

M-Cresol-D7

Cat. No. B580147
M. Wt: 115.183
InChI Key: RLSSMJSEOOYNOY-AAYPNNLASA-N
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Description

M-Cresol-D7, also known as 3-Methylphenol-d7, 1-Hydroxy-3-methylbenzene-d7, 3-Hydroxytoluene-d7, is a stable isotope labelled compound . It is used as a reference material in pharmaceutical toxicology .


Synthesis Analysis

M-Cresol was de novo biosynthesized by a fungal chassis cell Aspergillus nidulans . Promoter engineering and gene multiplication were implemented for fine-tuned genes expression . The titer of m-cresol reached 2.03 g/L via fed-batch culture . Another study showed that an orcinol-O-methyltransferase from Chinese rose hybrids (OOMT2) was expressed in the 3-MP producing yeast strain to convert 3-MP to 3-methylanisole (3-MA) .


Molecular Structure Analysis

The molecular formula of M-Cresol-D7 is C7D7HO . It has a molecular weight of 115.18 .


Chemical Reactions Analysis

The chemical treatment methods of m-cresol wastewater include chemical adsorption, photocatalytic degradation, electrocatalytic degradation, and catalytic wet oxidation . The efficiency, cost, and process optimization of different methods are discussed in detail .


Physical And Chemical Properties Analysis

M-Cresol-D7 is a neat product . It is a derivative of phenol and is an isomer of p-cresol and o-cresol .

Scientific Research Applications

  • Extraction and Interaction Mechanism Exploration : m-Cresol is utilized in the separation process from coal tar model oil using propylamine-based ionic liquids. This process involves molecular dynamics simulations to understand the interaction mechanism, which is crucial for separating m-cresol efficiently (Bing et al., 2020).

  • Determination in Human Urine : m-Cresol is a metabolite of toluene and its determination in human urine is significant for understanding toluene's neurotoxicological properties. A method involving headspace solid-phase microextraction and gas chromatography/mass spectrometry is used for this purpose (Fustinoni et al., 2005).

  • Effects on Membrane Models and Neurons : m-Cresol's impact on membrane model systems and neurons is studied, especially considering its use as a preservative in insulin and vaccines. This research is crucial for understanding m-Cresol's cytotoxic effects and interaction with cell membranes (Paiva et al., 2016).

  • Hydrodeoxygenation Over Catalysts : The conversion of m-Cresol over platinum and ruthenium catalysts is investigated to understand different product distributions and reaction mechanisms. Such studies are fundamental in chemical industries for efficient process development (Tan et al., 2015).

  • Lipid Raft Organization and Neural Cell Integrity : The effects of m-Cresol on lipid raft organization in membrane-model systems and its implications on the integrity of neural cells are studied. This research provides insights into the interaction of m-Cresol with cell membranes, affecting neural cell functions (Marquês et al., 2013).

Safety And Hazards

M-Cresol-D7 is a controlled product and may require documentation to meet relevant regulations . It is toxic if swallowed or in contact with skin . It causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to handle it with protective gloves/clothing/eye protection/face protection .

Future Directions

Methylation or glycosylation are promising tools to overcome limitations in further enhancing the biotechnological production of 3-MP . The results show that A. nidulans has great potential to be further engineered for industrial production of m-cresol .

properties

IUPAC Name

2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3/i1D3,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSSMJSEOOYNOY-AAYPNNLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])O)[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901295582
Record name Phen-2,3,4,6-d4-ol, 5-(methyl-d3)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

M-Cresol-D7

CAS RN

202325-51-7
Record name Phen-2,3,4,6-d4-ol, 5-(methyl-d3)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202325-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phen-2,3,4,6-d4-ol, 5-(methyl-d3)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
SD Suarez - 2019 - search.proquest.com
Almost all research regarding smoke taint has been undertaken in Australia covering vine susceptibility, potential mitigation actions during winemaking to limit smoke taint expression …
Number of citations: 0 search.proquest.com
S Yan - 2022 - search.proquest.com
Smoke-derived volatile phenols can absorb into grapes, resulting in smoke-impacted grapes, decreasing the quality of the resulting wine by developing ‘smoke taint’flavor. This study …
Number of citations: 3 search.proquest.com

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